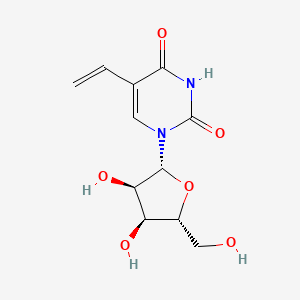
5-Vinyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Vinyluridine is a modified nucleoside analog of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a vinyl group. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
5-Vinyluridine can be synthesized through a Stille cross-coupling reaction. The process involves the reaction of 5-iodouridine with vinyltributylstannane in the presence of a palladium catalyst, tris-(dibenzylideneacetone)dipalladium(0) . The reaction conditions typically include refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for larger production. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
5-Vinyluridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., thiols) are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted uridine derivatives.
科学的研究の応用
5-Vinyluridine has several scientific research applications:
作用機序
5-Vinyluridine exerts its effects by incorporating into RNA during transcription. The vinyl group allows for subsequent chemical modifications, enabling the attachment of various probes and reporters. This facilitates the study of RNA structure and function at a molecular level . The compound can also form cycloadducts with maleimides, causing stops in primer extension during reverse transcription, which is useful for mutational profiling .
類似化合物との比較
Similar Compounds
5-Bromo-uridine: Used for similar applications but requires a copper catalyst for detection.
5-Ethynyl-uridine: Another analog used for RNA synthesis studies but requires copper-catalyzed reactions.
Uniqueness
5-Vinyluridine is unique due to its vinyl group, which allows for copper-free detection methods and versatile chemical modifications. This makes it a valuable tool for studying RNA without the need for potentially toxic catalysts .
特性
分子式 |
C11H14N2O6 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h2-3,6-8,10,14-16H,1,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |
InChIキー |
RHNKTNRPTOLWJS-FDDDBJFASA-N |
異性体SMILES |
C=CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)
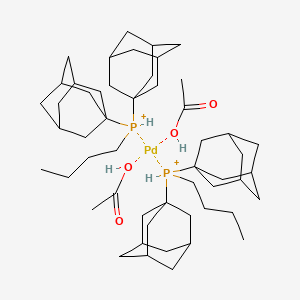
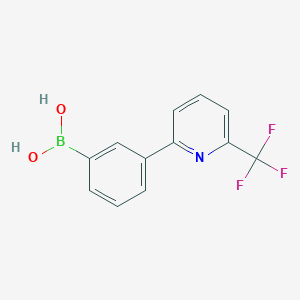
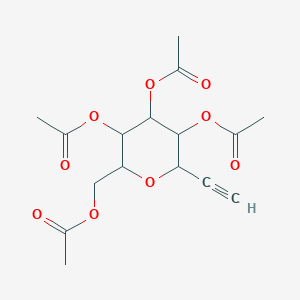
![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
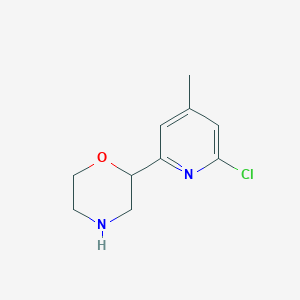
![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)
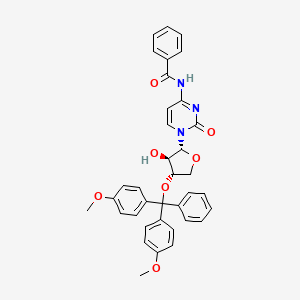
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088447.png)
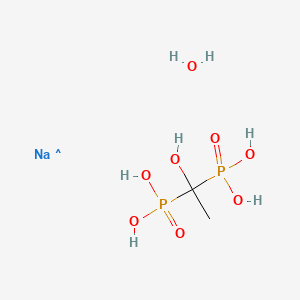
![methyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14088456.png)
